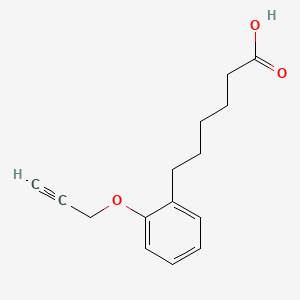

6-(2-propargyloxyphenyl)hexanoic acid

描述

丙烯膦酸,也称为丙烯亚磷酸,是一种化学化合物,在各个领域都有着重要的应用。它是合成广谱抗生素如磷霉素的重要中间体。该化合物以其独特的化学性质和参与各种化学反应的能力而闻名。

准备方法

丙烯膦酸的制备涉及多个步骤。一种常见的方法从三氯化磷和炔丙醇作为初始原料开始。反应涉及通过气流引入一种不与体系反应的气体来去除生成的氯化氢。然后用叔丁醇处理混合物,加热、重排并催化加氢得到丙烯膦酸的二叔丁酯。 最后,将酯在酸性条件下水解得到丙烯膦酸 .

化学反应分析

Enzymatic Inhibition of Cytochrome P450 Epoxygenases

PPOH selectively inhibits CYP4A2 and CYP4A3 isozymes, which catalyze arachidonic acid epoxygenation at positions 11 and 12. Key characteristics include:

-

Selectivity : No inhibition of CYP4A1-mediated ω-hydroxylation (20-HETE synthesis) .

-

Mechanism : Competes with arachidonic acid for CYP binding, likely through hydrophobic interactions and propargyl group coordination .

| Parameter | CYP4A2/CYP4A3 Inhibition | CYP4A1 ω-Hydroxylation |

|---|---|---|

| Reaction Affected | Epoxygenation (11,12-EET) | 20-HETE synthesis |

| IC₅₀ | 90 µM | No inhibition |

| Key Structural Motif | Propargyloxy phenyl | N/A |

Biochemical Interactions in Vascular Studies

PPOH is used to dissect vasodilatory pathways involving CYP epoxygenases:

Human Coronary Arteriole (HCA) Dilation

-

ADP-induced dilation : Unaffected by PPOH (3×10⁻⁵ M), indicating CYP epoxygenases are not involved .

-

Bradykinin (BK)-induced dilation : Similarly unaffected, supporting H₂O₂ as the primary EDHF in this pathway .

| Inhibitor Tested | Target | Effect on BK Dilation |

|---|---|---|

| PPOH (3×10⁻⁵ M) | CYP epoxygenases | No inhibition |

| Catalase | H₂O₂ scavenger | 61% maximal dilation |

Interaction with Hydrogen Peroxide (H₂O₂)

-

Competitive Inhibition : H₂O₂ suppresses CYP2C9 and CYP2J2 epoxygenase activity (IC₅₀ = 13 µM and 0.3 µM, respectively), reducing EET synthesis .

-

Functional Antagonism : H₂O₂ attenuates AA-induced dilation in HCAs, suggesting redox modulation of CYP activity .

Synthetic and Analytical Data

While PPOH’s synthesis route is not explicitly detailed in accessible sources, its analogs and derivatives are synthesized via:

-

Propargylation : Coupling propargyl bromide to phenolic intermediates .

-

Carboxylic Acid Functionalization : Hexanoic acid chain elongation using standard alkylation techniques .

Key Analytical Properties :

科学研究应用

Chemical Properties and Mechanisms

6-(2-Propargyloxyphenyl)hexanoic acid is characterized by its unique structure, which contributes to its biological activity. It acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). The inhibition of this enzyme can lead to an increase in EETs, which are known for their vasodilatory effects and potential benefits in cardiovascular health .

Pharmacological Applications

-

Cardiovascular Research :

- The compound has been studied for its role in modulating vascular responses. In a study involving cirrhotic rats, it was shown that inhibition of soluble epoxide hydrolase could reduce portal pressure, indicating potential therapeutic applications for conditions like portal hypertension .

- Additionally, it has been implicated in enhancing the myogenic response of mesenteric arteries, suggesting a protective role against vascular complications associated with liver cirrhosis .

-

Inflammatory Diseases :

- This compound is being investigated for its anti-inflammatory properties. Research indicates that structural derivatives of similar compounds have shown promise as receptor antagonists for leukotriene B4, which plays a significant role in inflammatory processes . The ability of this compound to modulate inflammatory pathways could lead to its use in treating various inflammatory diseases.

Case Studies and Research Findings

- Vasodilatory Mechanisms : A study highlighted the interaction between hydrogen peroxide and cytochrome P450 epoxygenases in human coronary arterioles. The findings suggest that this compound can influence these interactions, thereby affecting vasodilatory responses . This mechanism underscores its potential utility in cardiovascular therapies.

- Clinical Implications : In vivo studies have demonstrated the efficacy of compounds similar to this compound in inhibiting leukotriene-induced airway obstruction, showcasing its potential as a therapeutic agent for respiratory conditions .

Data Table: Summary of Applications

作用机制

The mechanism of action of propylene phosphonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of epoxyeicosatrienoic acids by blocking the activity of epoxygenase enzymes. This inhibition affects various biological processes, including vasodilation and neurovascular coupling. The compound’s effects are mediated through its interaction with cytochrome P450 enzymes and other molecular targets involved in the synthesis of arachidonic acid metabolites .

相似化合物的比较

丙烯膦酸可以与其他类似化合物进行比较,例如:

磷酸: 这两种化合物都含有磷,但磷酸具有不同的化学性质和应用。

膦酸: 与丙烯膦酸类似,膦酸用于各种化学反应和工业应用。

丙烯膦酸由于其特殊的化学结构及其能够参与广泛的化学反应而独一无二,使其成为研究和工业应用中宝贵的化合物。

生物活性

6-(2-Propargyloxyphenyl)hexanoic acid (PPOH) is a synthetic compound with significant biological activity, particularly as an inhibitor of cytochrome P450 epoxygenase enzymes. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 206052-01-9

- Molecular Formula : C16H22O3

- Molecular Weight : 262.35 g/mol

PPOH is characterized by the presence of a propargyloxy group attached to a phenyl ring, which contributes to its unique pharmacological properties.

PPOH primarily functions as an inhibitor of cytochrome P450 epoxygenase activity. This inhibition affects the metabolism of arachidonic acid, leading to alterations in the production of epoxyeicosatrienoic acids (EETs), which are known for their vasodilatory effects. The inhibition of this pathway has implications for vascular function and blood pressure regulation.

1. Vascular Effects

A study examining the effects of PPOH on functional vasodilation in rat models demonstrated its role in modulating arteriolar responses. When applied in conjunction with other inhibitors, PPOH did not significantly alter the vasodilatory response, suggesting its selective inhibition may preserve some vascular function:

- Experimental Setup : Rat spinotrapezius muscle was treated with PPOH alongside other inhibitors (l-NAME and indomethacin).

- Findings : The study found that while l-NAME significantly inhibited vasodilation, the presence of PPOH did not further diminish this effect, indicating a complex interaction between these pathways .

2. Inhibition of Cytochrome P450 Activity

PPOH has been shown to selectively inhibit cytochrome P450 epoxygenase activity, which is crucial for converting arachidonic acid into EETs. This action can lead to decreased levels of EETs and may have therapeutic implications for conditions characterized by excessive vasodilation or inflammation:

- Study Reference : Research indicates that PPOH is effective in elucidating the role of EETs in renal function and cardiovascular health .

Table 1: Summary of Key Studies Involving PPOH

Clinical Implications

The biological activity of this compound suggests potential therapeutic applications in cardiovascular diseases and conditions involving dysregulated vascular tone. By modulating the cytochrome P450 pathway, PPOH may offer a novel approach to managing hypertension and related disorders.

属性

IUPAC Name |

6-(2-prop-2-ynoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-12-18-14-10-7-6-9-13(14)8-4-3-5-11-15(16)17/h1,6-7,9-10H,3-5,8,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNYTKVXYZYERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706337 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206052-01-9 | |

| Record name | 6-{2-[(Prop-2-yn-1-yl)oxy]phenyl}hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。